

An In-depth Technical Guide to 4-(Hexyloxy)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(Hexyloxy)aniline**

Cat. No.: **B1202394**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hexyloxy)aniline, a member of the alkoxyaniline family, is an organic compound with significant applications in materials science, particularly in the synthesis of liquid crystals. Its molecular structure, featuring a polar aniline head and a nonpolar hexyloxy tail, imparts amphiphilic properties that are crucial for the formation of mesophases. This technical guide provides a comprehensive overview of the physical and chemical properties of **4-(hexyloxy)aniline**, detailed experimental protocols for its synthesis, and a discussion of its current and potential applications, with a focus on its role in the development of advanced materials.

Core Physical and Chemical Properties

4-(Hexyloxy)aniline is a solid at room temperature with a characteristic aniline odor. Its core properties are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties of 4-(Hexyloxy)aniline

Property	Value	Reference(s)
Chemical Name	4-(Hexyloxy)aniline	[1]
Alternate Names	p-Hexyloxyaniline	[1]
CAS Number	39905-57-2	[1] [2]
Molecular Formula	C ₁₂ H ₁₉ NO	[1] [2]
Molecular Weight	193.29 g/mol	[1] [2]
Appearance	Off-white powder	N/A
Melting Point	43-46 °C	[3]
Boiling Point	155-158 °C at 5 mmHg	[3]
Flash Point	113 °C (closed cup)	[2]
Solubility	Soluble in common organic solvents like ethanol, ether, and benzene. Slightly soluble in water.	Inferred from aniline properties

Table 2: Spectroscopic Data for 4-(Hexyloxy)aniline

Spectrum Type	Key Peaks/Shifts
¹ H NMR (CDCl ₃)	δ ~6.7-6.8 ppm (m, 4H, Ar-H), ~3.8-3.9 ppm (t, 2H, -O-CH ₂ -), ~3.5 ppm (s, 2H, -NH ₂), ~1.7-1.8 ppm (m, 2H, -O-CH ₂ -CH ₂ -), ~1.3-1.5 ppm (m, 6H, -(CH ₂) ₃ -), ~0.9 ppm (t, 3H, -CH ₃)
IR (KBr)	~3440, 3360 cm ⁻¹ (N-H stretching, primary amine), ~2930, 2860 cm ⁻¹ (C-H stretching, alkyl), ~1620 cm ⁻¹ (N-H bending), ~1510 cm ⁻¹ (C=C stretching, aromatic), ~1240 cm ⁻¹ (C-O stretching, aryl ether)
Mass Spectrum (EI)	m/z 193 (M ⁺), 109, 93

Experimental Protocols

The synthesis of **4-(hexyloxy)aniline** is typically achieved through a two-step process:

Williamson ether synthesis to form 4-(hexyloxy)nitrobenzene, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 4-(Hexyloxy)nitrobenzene via Williamson Ether Synthesis

This reaction involves the O-alkylation of 4-nitrophenol with a hexyl halide.

Materials:

- 4-Nitrophenol
- 1-Bromohexane (or 1-iodohexane)
- Potassium carbonate (K_2CO_3) or Sodium hydroxide (NaOH)
- Acetone or N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol (1 equivalent) in acetone or DMF.
- Add finely ground anhydrous potassium carbonate (1.5 equivalents).
- To the stirred suspension, add 1-bromohexane (1.1 equivalents) dropwise.

- Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(hexyloxy)nitrobenzene, which can be purified by column chromatography or recrystallization.

Step 2: Reduction of 4-(Hexyloxy)nitrobenzene to 4-(Hexyloxy)aniline

The nitro group of 4-(hexyloxy)nitrobenzene is reduced to a primary amine. Several reducing agents can be employed.

Method A: Reduction with Tin(II) Chloride (SnCl_2)[4]

Materials:

- 4-(Hexyloxy)nitrobenzene
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Ethanol
- Concentrated Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) solution (10 M)
- Diethyl ether
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 4-(hexyloxy)nitrobenzene (1 equivalent) in ethanol in a round-bottom flask.
- Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the flask.
- Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring the reaction by TLC.
- Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize with a 10 M NaOH solution until the solution is strongly basic (pH > 10).
- Extract the product with diethyl ether (3 x volumes).
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and evaporate the solvent to obtain **4-(hexyloxy)aniline**. The crude product can be purified by column chromatography or recrystallization.

Method B: Catalytic Hydrogenation[4]**Materials:**

- 4-(Hexyloxy)nitrobenzene
- Palladium on carbon (10% Pd/C)
- Ethanol or Ethyl acetate
- Hydrogen gas (H₂)

Procedure:

- Dissolve 4-(hexyloxy)nitrobenzene in ethanol or ethyl acetate in a hydrogenation vessel.
- Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

- Purge the vessel with nitrogen and then introduce hydrogen gas (balloon or Parr hydrogenator) at a pressure of 1-4 atm.
- Stir the mixture vigorously at room temperature until the hydrogen uptake ceases (typically 2-6 hours). Monitor the reaction by TLC.
- Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
- Evaporate the solvent from the filtrate to yield **4-(hexyloxy)aniline**, which can be purified as needed.

Applications in Materials Science: Liquid Crystals

A primary application of **4-(hexyloxy)aniline** is in the synthesis of Schiff base liquid crystals. These materials exhibit mesophases that are sensitive to temperature and electric fields, making them suitable for use in display technologies and other electro-optic devices.

Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal

The reaction of **4-(hexyloxy)aniline** with a substituted benzaldehyde yields a Schiff base (an imine).

Materials:

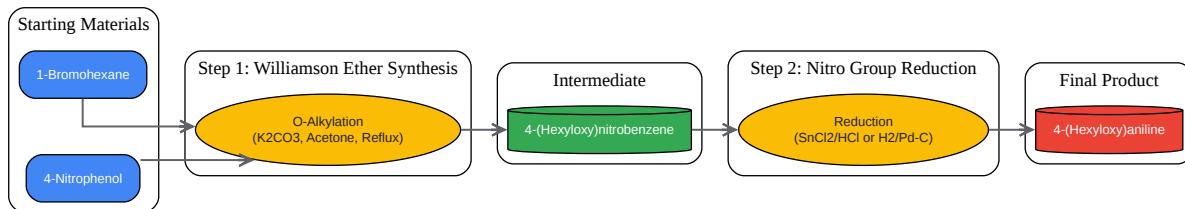
- **4-(Hexyloxy)aniline**
- 4-Methoxybenzaldehyde (as an example)
- Absolute ethanol
- Glacial acetic acid (catalytic amount)

Procedure:

- Dissolve **4-(hexyloxy)aniline** (1 equivalent) in absolute ethanol in a round-bottom flask.
- Add 4-methoxybenzaldehyde (1 equivalent) to the solution.

- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
- Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the Schiff base product.
- Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
- The product can be further purified by recrystallization from ethanol.

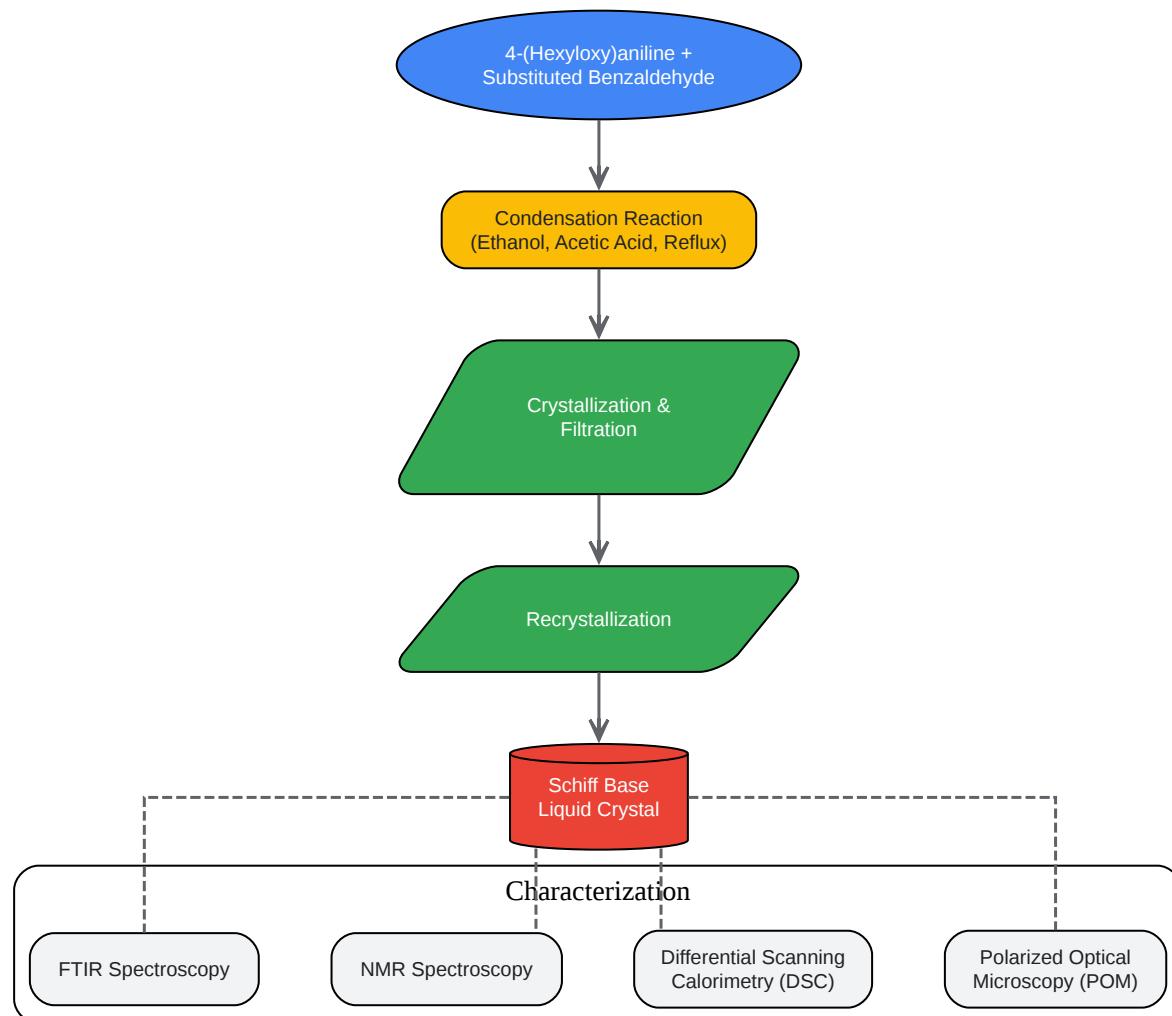
Biological Activity and Drug Development Potential


While the primary application of **4-(hexyloxy)aniline** is in materials science, the broader class of aniline derivatives is known to exhibit various biological activities. Some studies have investigated the antimicrobial and cytotoxic effects of long-chain alkoxy anilines and related compounds.

- **Antimicrobial Activity:** Aniline derivatives have been studied for their antibacterial and antifungal properties. The mechanism of action is often attributed to the disruption of microbial cell membranes.^[5]
- **Cytotoxicity:** The cytotoxicity of amphiphilic compounds containing long alkyl chains, similar to the hexyloxy group in **4-(hexyloxy)aniline**, has been shown to be dependent on the chain length. Longer alkyl chains ($\geq C8$) can lead to increased cytotoxicity, potentially through plasma membrane disintegration.^[6]
- **Enzyme Inhibition:** Certain aniline derivatives have been explored as enzyme inhibitors, for example, as inhibitors of monoamine oxidase or cholinesterase, which are relevant targets in neurodegenerative diseases.^{[7][8][9]}

Currently, there is limited specific data on the biological activity of **4-(hexyloxy)aniline** in the context of drug development signaling pathways. Further research is required to explore its potential in this area.

Visualizations


Logical Workflow for Synthesis of 4-(Hexyloxy)aniline

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **4-(Hexyloxy)aniline**.

Experimental Workflow for Schiff Base Liquid Crystal Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for liquid crystal synthesis.

Conclusion

4-(Hexyloxy)aniline is a versatile intermediate with well-established applications in the synthesis of liquid crystalline materials. Its physical and chemical properties are well-

characterized, and its synthesis is achievable through standard organic chemistry methodologies. While its direct application in drug development is not yet prominent, the biological activities of related aniline derivatives suggest that **4-(hexyloxy)aniline** could be a valuable scaffold for the design of new bioactive molecules. Further research into its pharmacological properties is warranted to explore its full potential in medicinal chemistry. This guide provides a solid foundation of technical information for researchers and scientists working with or considering the use of **4-(hexyloxy)aniline** in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 4-己氧基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymolysis Modes Trigger Diversity in Inhibitor- α -Amylase Aggregating Behaviors and Activity Inhibition: A New Insight Into Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Hexyloxy)aniline: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1202394#physical-and-chemical-properties-of-4-hexyloxy-aniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com